N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline
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Overview
Description
N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline is an organic compound with the molecular formula C13H19N3O. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and organic synthesis. This compound is known for its unique chemical structure, which includes a piperazine ring substituted with a methyl group and an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline typically involves the reaction of N-methylpiperazine with an appropriate aniline derivative under controlled conditions. One common method involves the acylation of N-methylpiperazine with 2-chloro-N-methylaniline in the presence of a base such as triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrially, the production of this compound can be achieved through large-scale synthesis using similar reaction conditions as in laboratory settings. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction mixture is typically purified using techniques such as distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The piperazine ring plays a crucial role in the binding process, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-methylpiperazine: A simpler derivative used in the synthesis of various pharmaceuticals.
2-chloro-N-methylaniline: A precursor in the synthesis of N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline.
N-methyl-4-piperidone: Another piperazine derivative with different chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activity. This article explores its biological properties, mechanisms of action, and applications in research and medicine, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a piperazine ring which is critical for its biological interactions. The presence of the carbonyl group enhances its ability to interact with various biological targets, making it a versatile building block in drug design.
The compound's mechanism involves binding to specific enzymes and receptors, modulating their activity. The piperazine moiety enhances affinity towards these targets, which can lead to various therapeutic effects. Its biological activity has been primarily studied in the context of enzyme interactions and protein binding.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of various kinases, which are crucial in signaling pathways related to cancer and other diseases.
- Anticancer Properties : Preliminary studies suggest that it may possess cytotoxic effects against certain tumor cell lines, although specific IC50 values need further exploration.
- Neurological Applications : Its potential in targeting neurological disorders has been noted, particularly through its interaction with neurotransmitter systems.
Table 1: Biological Activity Summary
Table 2: Comparison with Similar Compounds
Compound | Structure Features | Biological Activity |
---|---|---|
N-methylpiperazine | Simpler piperazine derivative | Broad pharmaceutical applications |
2-chloro-N-methylaniline | Precursor for synthesis | Limited activity |
N-methyl-4-piperidone | Different piperazine derivative | Varies by structure |
Case Studies
- Inhibition Studies : A study demonstrated that derivatives of this compound exhibited significant inhibition against anaplastic lymphoma kinase (ALK), with some analogs showing IC50 values comparable to established inhibitors like alectinib. This suggests potential as a therapeutic agent in treating ALK-positive cancers .
- Cytotoxicity Assays : Research involving various tumor cell lines indicated that compounds similar to this compound showed varying degrees of cytotoxicity, with some analogs achieving IC50 values in the micromolar range against breast cancer cell lines .
- Neuropharmacological Potential : Investigations into the compound's effects on neurotransmitter systems have shown promise for treating neurological disorders, although detailed pharmacokinetic studies are required to confirm efficacy and safety profiles.
Properties
IUPAC Name |
[2-(methylamino)phenyl]-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-14-12-6-4-3-5-11(12)13(17)16-9-7-15(2)8-10-16/h3-6,14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFHQCFIEZYULE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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